

Comparative Analysis of Beta-Lactamase Inhibitors Against ESBL-Producing E. coli

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Compound of Interest

Compound Name: *Pilabactam sodium*

Cat. No.: B3435033

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For Researchers, Scientists, and Drug Development Professionals

Preamble: Initial inquiries for "**Pilabactam sodium**" did not yield publicly available data necessary for a comparative analysis. This guide, therefore, presents a detailed comparison of three established beta-lactamase inhibitors: Tazobactam, Avibactam, and Relebactam, in their respective commercially available combinations, against Extended-Spectrum Beta-Lactamase (ESBL)-producing *Escherichia coli*.

Executive Summary

The emergence of ESBL-producing *E. coli* poses a significant challenge to antimicrobial chemotherapy. Beta-lactamase inhibitors, when combined with beta-lactam antibiotics, are a crucial therapeutic strategy. This guide provides a comparative overview of the in vitro efficacy of Piperacillin-Tazobactam, Ceftazidime-Avibactam, and Imipenem-Relebactam against ESBL-producing *E. coli*. The data presented is compiled from various in vitro studies and is intended to inform research and development efforts in this critical area.

Data Presentation: In Vitro Susceptibility

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for the three beta-lactam/beta-lactamase inhibitor combinations against ESBL-producing *E. coli*. MIC50 and MIC90 represent the concentrations at which 50% and 90% of the tested isolates were inhibited, respectively.

Table 1: Comparative MIC Values (µg/mL) of Piperacillin-Tazobactam against ESBL-Producing E. coli

Study/Region	Number of Isolates	MIC50	MIC90	Susceptibility (%)
Study 1	11,931	-	-	Varies by co-resistance
Study 2 (Urosepsis isolates)	-	-	-	Lower mortality difference in urinary source infections[1]
Study 3 (Bacteremia)	-	-	-	No significant difference in mortality vs. carbapenems in some studies[2]
Study 4 (ESBL-producers with OXA-1)	-	-	Elevated	Reduced susceptibility[3]

Note: Susceptibility breakpoints for piperacillin-tazobactam can vary (e.g., CLSI $\leq 16/4$ µg/mL, EUCAST $\leq 8/4$ µg/mL). The presence of other resistance mechanisms, such as OXA-1 beta-lactamase, can increase MIC values.[3][4]

Table 2: Comparative MIC Values (µg/mL) of Ceftazidime-Avibactam against ESBL-Producing E. coli

Study/Region	Number of Isolates	MIC50	MIC90	Susceptibility (%)
Qatar (ICU isolates)	38	0.19	0.38	99.1% (for Enterobacterales)[5][6]
Checkerboard Assay Study	19	0.016 (avibactam conc. to reach CAZ MIC of 4)	0.063 (avibactam conc. to reach CAZ MIC of 4)	High, with 4 mg/L avibactam restoring susceptibility[7][8]
Urinary Isolates Study	100	-	-	100%[9]

Note: Avibactam is a potent inhibitor of a wide range of beta-lactamases, including ESBLs, and generally restores the activity of ceftazidime.[10][11][12][13][14]

Table 3: Comparative MIC Values (µg/mL) of Imipenem-Relebactam against ESBL-Producing E. coli

Study/Region	Number of Isolates	MIC50	MIC90	Susceptibility (%)
Japan	4 (ESBL+, imipenem-nonsusceptible)	-	-	100%
Spain	-	0.125	0.125	100% (for imipenem-susceptible isolates)[15]
Latin America (SMART 2018-2020)	-	-	-	99.9% (for ESBL non-CRE isolates)[16]
Multi-drug resistant isolates study	48 (CTX-M harboring)	-	-	83% (Ceftolozane-Tazobactam)

Note: Relebactam restores the activity of imipenem against many imipenem-resistant, ESBL-producing isolates.[17][18][19][20][21][22]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are generalized protocols for key experiments cited in the evaluation of these antimicrobial agents.

Minimum Inhibitory Concentration (MIC) Determination

a. Broth Microdilution Method (as per CLSI guidelines)

- Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
- Procedure:

- Prepare a standardized bacterial inoculum (approximately 5×10^5 CFU/mL) in cation-adjusted Mueller-Hinton broth (CAMHB).
- Dispense serial two-fold dilutions of the antimicrobial agent (e.g., piperacillin-tazobactam with a fixed tazobactam concentration of 4 µg/mL) into the wells of a 96-well microtiter plate.
- Inoculate each well with the bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria).
- Incubate the plates at $35^\circ\text{C} \pm 2^\circ\text{C}$ for 16-20 hours in ambient air.
- The MIC is read as the lowest concentration of the antimicrobial agent in which there is no visible turbidity.
- Quality Control: Standard ATCC strains (e.g., E. coli ATCC 25922) are tested concurrently to ensure the accuracy of the results.[\[15\]](#)[\[23\]](#)[\[24\]](#)

b. Agar Dilution Method

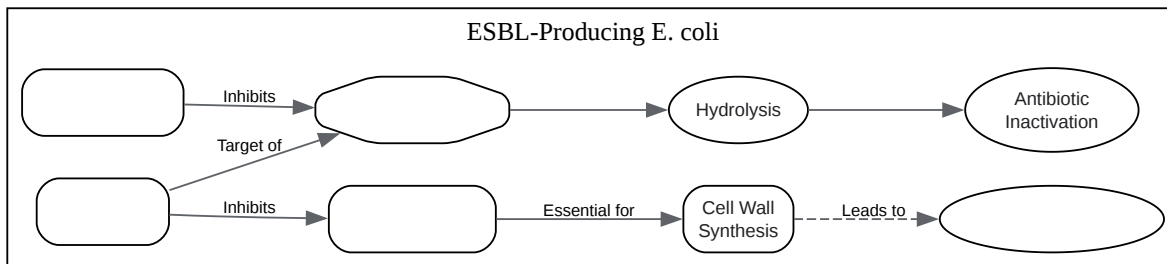
- Objective: Similar to broth microdilution, but performed on solid media.
- Procedure:
 - Prepare a series of Mueller-Hinton agar plates, each containing a specific concentration of the antimicrobial agent.
 - Prepare a standardized bacterial inoculum (approximately 1×10^4 CFU per spot).
 - Spot the bacterial suspension onto the surface of each agar plate.
 - Incubate the plates at $35^\circ\text{C} \pm 2^\circ\text{C}$ for 16-20 hours.
 - The MIC is the lowest concentration of the antimicrobial agent that inhibits visible bacterial growth.

Time-Kill Assay

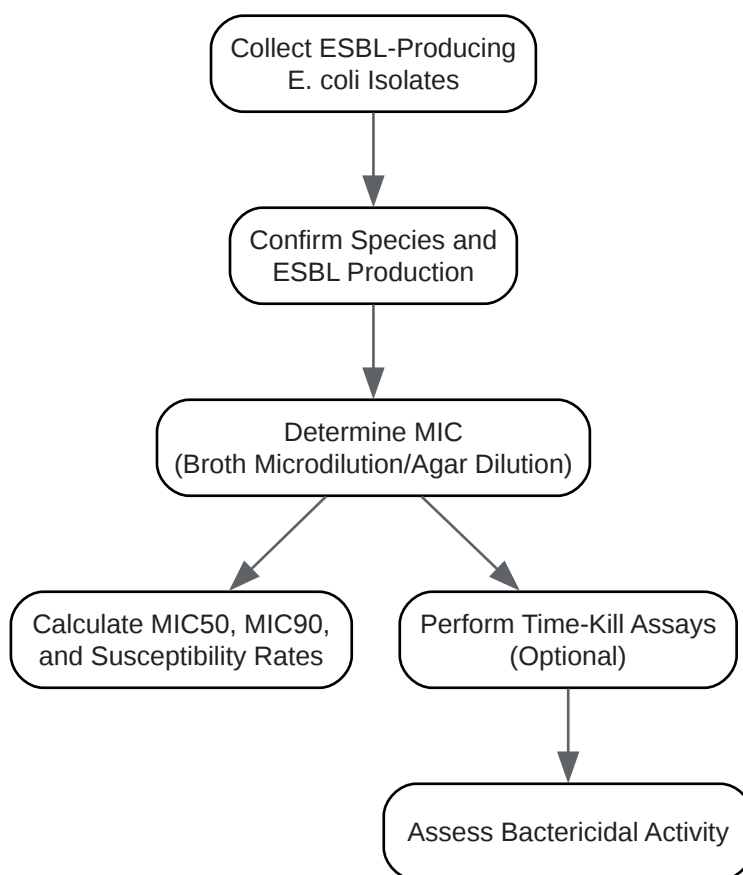
- Objective: To assess the bactericidal activity of an antimicrobial agent over time.
- Procedure:
 - Prepare tubes of CAMHB containing the antimicrobial agent at various concentrations (e.g., 1x, 2x, 4x MIC).
 - Inoculate the tubes with a standardized bacterial suspension to achieve a starting density of approximately 5×10^5 to 5×10^6 CFU/mL.
 - Incubate the tubes at 35°C with agitation.
 - At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.
 - Perform serial dilutions of the aliquots in a suitable neutralizer or saline.
 - Plate the dilutions onto Mueller-Hinton agar plates to determine the number of viable bacteria (CFU/mL).
 - A bactericidal effect is typically defined as a ≥ 3 -log₁₀ (99.9%) reduction in the initial inoculum.

Mandatory Visualizations

Signaling Pathways and Mechanisms of Action



Relebactam
Class: Diazabicyclooctane (DBO)
Mechanism: Reversible covalent acylation
Inhibits: Class A, C



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